2-Propylsulfanyl-pyrimidine-4-carbaldehyde
Overview
Description
2-Propylsulfanyl-pyrimidine-4-carbaldehyde is an organic compound with the molecular formula C8H10N2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a propylsulfanyl group at the second position and a carbaldehyde group at the fourth position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylsulfanyl-pyrimidine-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The resulting 2-propylsulfanyl-pyrimidine is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the carbaldehyde group at the fourth position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propylsulfanyl-pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2-Propylsulfinyl-pyrimidine-4-carbaldehyde, 2-Propylsulfonyl-pyrimidine-4-carbaldehyde.
Reduction: 2-Propylsulfanyl-pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propylsulfanyl-pyrimidine-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and infections.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Propylsulfanyl-pyrimidine-4-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity could be attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfanyl-pyrimidine-4-carbaldehyde
- 2-Ethylsulfanyl-pyrimidine-4-carbaldehyde
- 2-Butylsulfanyl-pyrimidine-4-carbaldehyde
Uniqueness
2-Propylsulfanyl-pyrimidine-4-carbaldehyde is unique due to the specific length and structure of its propylsulfanyl group, which can influence its reactivity and biological activity. Compared to its analogs with shorter or longer alkyl chains, the propyl group may provide an optimal balance of hydrophobicity and steric effects, enhancing its interaction with biological targets and its overall efficacy .
Properties
IUPAC Name |
2-propylsulfanylpyrimidine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-5-12-8-9-4-3-7(6-11)10-8/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMFGANKPJTVRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=CC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476533 | |
Record name | 2-PROPYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219729-65-4 | |
Record name | 2-PROPYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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